molecular formula C8H12O3 B2384082 Methyl 1-methyl-3-oxocyclopentane-1-carboxylate CAS No. 32436-10-5

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate

Cat. No.: B2384082
CAS No.: 32436-10-5
M. Wt: 156.181
InChI Key: RXEOOQFWZVQHTR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of cyclopentanecarboxylic acid and is characterized by a cyclopentane ring with a ketone and a carboxylate ester functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium fluoride on alumina (KF/Al2O3). The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-oxocyclopentane-1-carboxylate is unique due to the presence of both a ketone and a carboxylate ester group on a cyclopentane ring, along with an additional methyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-methyl-3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11-2)4-3-6(9)5-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEOOQFWZVQHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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